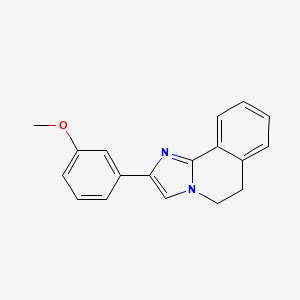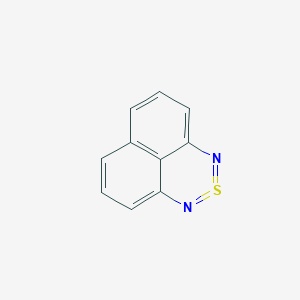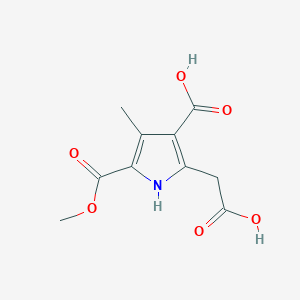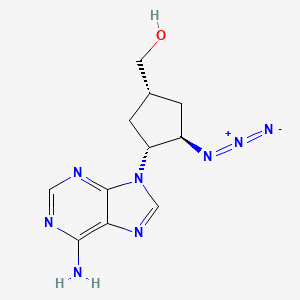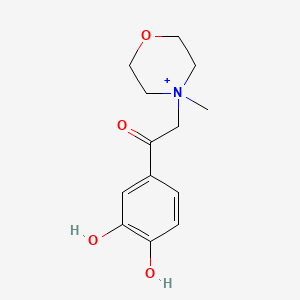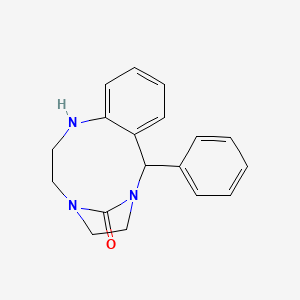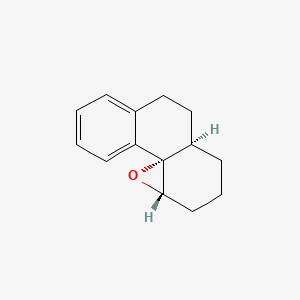
beta-L-Oleandropyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses. This compound is specifically the beta anomer of L-oleandropyranose, meaning the hydroxyl group on the anomeric carbon is positioned on the opposite side of the ring relative to the CH₂OH group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Oleandropyranose typically involves the cyclization of L-oleandrose. This process can be achieved through the reaction of L-oleandrose with an alcohol under acidic conditions to form the cyclic hemiacetal. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-Oleandropyranose can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction to alditols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature to slightly elevated temperatures.
Major Products Formed:
Oxidation: Lactones or carboxylic acids.
Reduction: Alditols.
Substitution: Ester or ether derivatives
Applications De Recherche Scientifique
Beta-L-Oleandropyranose has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides.
Biology: Studied for its role in various biological processes and as a potential biomarker for certain metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of biodegradable materials and as a precursor for the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of beta-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism. The compound can also modulate signaling pathways by interacting with receptors or other proteins, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- Beta-L-Talopyranose
- Beta-L-Allopyranose
- Beta-L-Rhamnopyranose
Comparison: Beta-L-Oleandropyranose is unique in its specific structural configuration and functional properties. Compared to beta-L-Talopyranose and beta-L-Allopyranose, this compound may exhibit different reactivity and biological activity due to variations in the arrangement of hydroxyl groups and other substituents on the pyranose ring .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules and the study of carbohydrate-related processes.
Propriétés
Numéro CAS |
87037-60-3 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2S,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |
Clé InChI |
DBDJCJKVEBFXHG-AXMZGBSTSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O)OC)O |
SMILES canonique |
CC1C(C(CC(O1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)
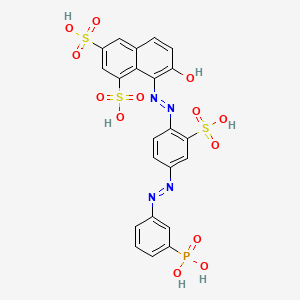


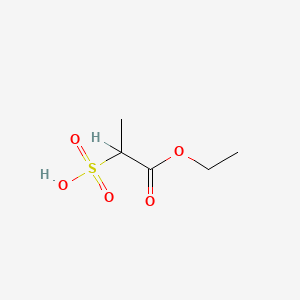
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
